Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid

M4 muscarinic receptor agonism EGFR kinase inhibition spirocyclic scaffold selectivity

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid (CAS 2219379-97-0) is a TFA salt of a bifunctional spirocyclic building block combining an azetidine nitrogen, a tetrahydrofuran oxygen, and a methyl ester at the 7-position on the 5-oxa-2-azaspiro[3.4]octane scaffold. With a molecular formula of C₁₀H₁₄F₃NO₅ (MW 285.22), this compound belongs to the oxa-azaspiro[3.4]octane family—a class of three-dimensional, saturated heterocycles explicitly claimed in Novartis patents as key intermediates for muscarinic M4 receptor agonist programs targeting psychosis, cognitive dysfunction, and hyperkinetic movement disorders.

Molecular Formula C10H14F3NO5
Molecular Weight 285.219
CAS No. 2219379-97-0
Cat. No. B2771221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid
CAS2219379-97-0
Molecular FormulaC10H14F3NO5
Molecular Weight285.219
Structural Identifiers
SMILESCOC(=O)C1CC2(CNC2)OC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)
InChIKeyACNLAXRMTHIJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Oxa-2-azaspiro[3.4]octane-7-carboxylate Trifluoroacetic Acid (CAS 2219379-97-0): Procurement-Grade Spirocyclic Building Block for CNS-Targeted Medicinal Chemistry


Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid (CAS 2219379-97-0) is a TFA salt of a bifunctional spirocyclic building block combining an azetidine nitrogen, a tetrahydrofuran oxygen, and a methyl ester at the 7-position on the 5-oxa-2-azaspiro[3.4]octane scaffold . With a molecular formula of C₁₀H₁₄F₃NO₅ (MW 285.22), this compound belongs to the oxa-azaspiro[3.4]octane family—a class of three-dimensional, saturated heterocycles explicitly claimed in Novartis patents as key intermediates for muscarinic M4 receptor agonist programs targeting psychosis, cognitive dysfunction, and hyperkinetic movement disorders [1]. The scaffold is recognized as a privileged structure in medicinal chemistry, offering high fraction sp³ (Fsp³) character and well-defined exit vectors for systematic exploration of underexploited chemical space .

Why 5-Oxa-2-azaspiro[3.4]octane-7-carboxylate TFA Salt Cannot Be Replaced by Generic Spirocyclic Analogs: Regiochemical, Functional-Group, and Salt-Form Differentiation


Within the azaspiro[3.4]octane family, seemingly minor structural variations produce fundamentally divergent biological and synthetic properties. The 5-oxa-2-aza regiochemistry (oxygen at position 5, nitrogen at position 2) is explicitly differentiated from the 2-oxa-6-aza isomer in the patent and primary literature: 5-oxa-2-azaspiro[3.4]octanes are claimed by Novartis as M4 muscarinic receptor agonist scaffolds [1], whereas 2-oxa-6-azaspiro[3.4]octanes have been optimized for EGFR kinase inhibition [2]. The methyl ester at C-7 provides a distinct synthetic handle compared to the more common Boc-protected amine at N-2 or carboxylic acid at C-7; hydrolysis, reduction, or aminolysis at this position enables orthogonal diversification not possible with N-Boc or C-7 carboxylic acid analogs [3]. Furthermore, the TFA salt form offers practical advantages in solubility and handling that the free base or hydrochloride salt do not match, making direct substitution unreliable for aqueous-phase chemistry or biological assay workflows .

Quantitative Differentiation Evidence for Methyl 5-Oxa-2-azaspiro[3.4]octane-7-carboxylate TFA Salt Versus Closest Analogs


Regiochemical Scaffold Differentiation: 5-Oxa-2-aza vs. 2-Oxa-6-aza Spiro[3.4]octanes Target Distinct Receptor Families

The 5-oxa-2-azaspiro[3.4]octane scaffold is explicitly developed and claimed by Novartis as the core for M4 muscarinic receptor agonists, with exemplified compounds showing M4 agonist activity [1]. In contrast, the regioisomeric 2-oxa-6-azaspiro[3.4]octane scaffold has been independently optimized as a substituent on 4-anilinoquinazoline EGFR kinase inhibitors, where compound 21g bearing this scaffold showed EGFR inhibitory activity comparable to gefitinib but with improved water solubility [2]. The two scaffolds thus serve fundamentally different target classes—CNS GPCR agonism versus oncology kinase inhibition—and cannot be interchanged without losing target engagement. The 7-carboxylate ester on the 5-oxa-2-aza scaffold provides an additional vector for SAR exploration not present on the parent unsubstituted scaffold.

M4 muscarinic receptor agonism EGFR kinase inhibition spirocyclic scaffold selectivity

TFA Salt Form: Enhanced Polar Solvent Solubility Versus Free Base and Hydrochloride Salt

The trifluoroacetic acid (TFA) salt form of this compound provides enhanced solubility in polar solvents compared to the free base or hydrochloride salt forms. Class-level evidence across multiple spirocyclic azaspiro scaffolds demonstrates that TFA salt formation consistently improves aqueous solubility, facilitating dissolution for biological assays and aqueous-phase synthetic transformations . The TFA counterion also aids purification by reversed-phase HPLC and improves handling characteristics compared to the hygroscopic hydrochloride salt or the poorly water-soluble free base [1]. The free base form (CAS 2219374-19-1, C₈H₁₃NO₃, MW 171.19) has a calculated ACD/LogP of -0.70 for the parent scaffold, indicating limited intrinsic aqueous solubility that the TFA salt mitigates .

salt form optimization aqueous solubility TFA counterion biological assay compatibility

Methyl Ester at C-7 Enables Orthogonal Synthetic Diversification Compared to N-Boc-Protected or C-7 Carboxylic Acid Analogs

The methyl ester at C-7 provides a synthetic handle that is orthogonal to the free azetidine NH (available after TFA deprotection). This bifunctional arrangement enables sequential derivatization: the azetidine nitrogen can be functionalized first (e.g., reductive amination, acylation, or arylation), followed by ester hydrolysis to the carboxylic acid for amide coupling, or vice versa [1]. The closest commercial analog, 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS 1251009-46-7), places the protecting group on nitrogen and the free acid at C-7, which mandates a different synthetic sequence (N-deprotection after acid coupling) and precludes direct ester-based transformations at C-7 . The unsaturated analog methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate (CAS 2248324-50-5) introduces an alkene at C-7 that enables different chemistry (e.g., conjugate addition, cycloaddition) but sacrifices the saturated sp³ center [2]. The Carreira group has established that oxa-azaspiro[3.4]octanes with distinct functionalization patterns serve as multifunctional modules for drug discovery, with each substitution pattern providing access to different regions of chemical space [3].

orthogonal protecting groups synthetic diversification building block utility medicinal chemistry

Spirocyclic Scaffold Fsp³ Advantage Over Flat Aromatic Building Blocks

The 5-oxa-2-azaspiro[3.4]octane scaffold inherently possesses high fraction sp³ (Fsp³) character due to its fully saturated bicyclic framework. Analysis of the parent scaffold (C₆H₁₁NO) yields Fsp³ = 1.0 (all six carbons are sp³-hybridized), compared to an average Fsp³ of 0.36 for discovery-phase compounds and 0.47 for marketed drugs as reported by Lovering et al. [1]. Spirocyclic scaffolds have been demonstrated to provide improved physicochemical properties—including increased aqueous solubility and potentially increased metabolic stability—compared to flat aromatic heterocycles when incorporated into drug-like molecules [2]. The defined exit vectors of the spiro[3.4]octane system enable systematic exploration of three-dimensional chemical space not accessible from monocyclic or linear building blocks [3]. The 5-oxa-2-aza substitution pattern specifically provides two heteroatom-based diversification points (N-2 and O-5) plus the C-7 ester, yielding three distinct vectors for SAR exploration.

fraction sp3 three-dimensionality drug-like properties escape from flatland

Commercial Availability and Purity Benchmarking: 95-98% Purity Across Multiple Vendors

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate TFA salt (CAS 2219379-97-0) is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . Chemenu supplies the compound at 95%+ purity (Catalog CM479300, MW 283.2) . Leyan offers it at 98% purity (Catalog 1999416) . The Molport Bemis-Murcko framework directory lists 17 commercially available analogues of the 5-oxa-2-azaspiro[3.4]octane scaffold, confirming the broader scaffold accessibility while highlighting that this specific substitution pattern (methyl ester at C-7, TFA salt) represents a differentiated procurement option within the family . In contrast, the closest analog 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS 1251009-46-7) is typically supplied at 95% purity with longer lead times (8-12 weeks from some suppliers), and the unsaturated analog (CAS 2248324-50-5) is available only from limited specialty suppliers [1].

procurement commercial availability purity specification supply chain

Scaffold Validation in M4 Muscarinic Agonist Drug Discovery: Novartis Patent Priority and ACS Med Chem Lett Publication

The 5-oxa-2-azaspiro[3.4]octane scaffold has been validated as a core structure for M4 muscarinic receptor agonists in a series of Novartis patents with priority date October 9, 2019, and a subsequent peer-reviewed publication in ACS Medicinal Chemistry Letters (Thomson et al., 2023) [1][2]. The patent family includes WO2021070091A1 (5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists) and a separate patent WO2021070090A1 for 2-azaspiro[3.4]octane derivatives, confirming that the 5-oxa substitution pattern represents a distinct chemical series from the 2-aza scaffold [1]. Thomson et al. explicitly describe the development of a chiral route toward 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane spirocycles as M4 agonists, with the 5-oxa-2-aza scaffold providing differentiated properties [2]. The peer-reviewed publication provides experimental details for the biocatalytic synthesis of chiral spirocyclic diamine building blocks 10 and 12, which serve as key intermediates for advanced M1/M4 selective agonist leads [2]. In contrast, the 2-oxa-6-azaspiro[3.4]octane scaffold has no reported M4 activity and is instead associated with EGFR inhibition [3].

muscarinic M4 receptor antipsychotic drug discovery Novartis patent chiral building block

Optimal Procurement and Deployment Scenarios for Methyl 5-Oxa-2-azaspiro[3.4]octane-7-carboxylate TFA Salt Based on Quantitative Evidence


M4 Muscarinic Receptor Agonist Lead Optimization for Antipsychotic Drug Discovery

This compound is the optimal starting building block for medicinal chemistry programs targeting M4 muscarinic receptor agonists for psychosis, schizophrenia, and cognitive dysfunction. The 5-oxa-2-azaspiro[3.4]octane scaffold is explicitly validated in Novartis patents (WO2021070091A1) and the Thomson et al. (2023) ACS Med Chem Lett publication as a core for selective M4 agonists [1]. The methyl ester at C-7 enables systematic SAR exploration at this position through hydrolysis to the acid for amide library synthesis, reduction to the alcohol for ether/ester formation, or direct aminolysis, while the free azetidine NH (after TFA removal) permits parallel diversification at N-2. The TFA salt form facilitates direct use in aqueous-phase reductive amination or amide coupling without additional salt exchange steps.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring High-Fsp³ Three-Dimensional Scaffolds

With Fsp³ = 1.0 and zero rotatable bonds, this building block is ideally suited for fragment-based screening library construction where three-dimensionality and conformational rigidity are desired to escape the limitations of flat aromatic fragments [2]. The Sigma-Aldrich/Carreira spirocyclic building block program explicitly recommends oxa-azaspiro[3.4]octanes for fragment library diversification, noting their defined exit vectors and ability to access underexplored chemical space . The methyl ester provides a convenient handle for fragment elaboration via amide bond formation with amine-containing fragments, while the TFA salt ensures sufficient aqueous solubility for biochemical assay preparation at typical fragment screening concentrations (0.1-10 mM).

Orthogonal Bifunctional Building Block for Parallel Library Synthesis

The combination of a TFA-labile azetidine protecting group and a methyl ester creates an orthogonal bifunctional system ideal for parallel library synthesis [3]. After TFA removal, the free azetidine NH can be diversified via reductive amination, acylation, or Buchwald-Hartwig coupling, while the methyl ester remains intact. Subsequent ester hydrolysis (LiOH, THF/H₂O) liberates the carboxylic acid for a second round of diversification via HATU/DIPEA-mediated amide coupling. This orthogonal sequence is not achievable with the 2-(Boc)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid analog, which places both the protecting group and the acid at opposite termini from the target, forcing a less flexible synthetic sequence . The 95-98% commercial purity reduces the need for pre-functionalization purification, accelerating library production timelines.

Biocatalytic Chiral Amine Synthesis for Stereochemically Defined M1/M4 Agonist Intermediates

As demonstrated by Thomson et al. (2023), the 5-oxa-2-azaspiro[3.4]octane scaffold serves as a precursor for chiral spirocyclic diamine building blocks via transaminase-catalyzed asymmetric synthesis [4]. The methyl ester at C-7 can be converted to the corresponding chiral amine building block through Curtius rearrangement or via ester-to-amide conversion followed by reduction, providing access to enantiomerically enriched intermediates for selective M1/M4 agonist development. The Novartis team's success in developing a scalable chiral route to these advanced intermediates using biocatalysis validates the scaffold's suitability for pharmaceutical process chemistry beyond milligram-scale medicinal chemistry [4].

Quote Request

Request a Quote for Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.